[(Propane-1-sulfinyl)methyl]benzene
Description
[(Propane-1-sulfinyl)methyl]benzene is a sulfur-containing aromatic compound characterized by a propane chain terminated with a sulfinyl group (–S=O) attached to a benzyl moiety. The sulfinyl group introduces polarity and electron-withdrawing effects, which can influence reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
32785-53-8 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
propylsulfinylmethylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-8-12(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
GUWDPSJZAWDIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Propane-1-sulfinyl)methyl]benzene typically involves the reaction of benzyl chloride with propane-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom in benzyl chloride is replaced by the propane-1-sulfinyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of [(Propane-1-sulfinyl)methyl]benzene can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
[(Propane-1-sulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
[(Propane-1-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfoxide-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Propane-1-sulfinyl)methyl]benzene involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
The following analysis compares [(Propane-1-sulfinyl)methyl]benzene with sulfur-containing benzene derivatives and leverages insights from the provided evidence where applicable.
Functional Group Analysis
Key Observations :
- Sulfinyl vs. Sulfonyl: The sulfinyl group (–S=O) is less oxidized than sulfonyl (–SO₂), resulting in lower polarity and weaker electron-withdrawing effects. Sulfonyl derivatives (e.g., in pesticides like Sulphenone ) exhibit greater thermal and chemical stability due to their higher oxidation state.
- Sulfonamides : The sulfonamide group (–SO₂NH₂) introduces hydrogen-bonding capacity, often exploited in pharmaceuticals (e.g., sulfa drugs) . In contrast, sulfinyl groups may enhance chirality but lack direct bioactivity evidence in the provided data.
- Parent Benzene : Adsorption studies on Pt surfaces (e.g., DEA, DD, and DI mechanisms ) highlight benzene’s π-electron interactions. Substituents like sulfinyl groups likely alter adsorption behavior by introducing steric and electronic effects.
Electronic and Surface Interaction Properties
Evidence from benzene adsorption on Pt surfaces () reveals that:
- Electron-Stimulated Desorption (ESD) : Benzene films on Pt undergo dissociation via DEA (dissociative electron attachment), DD (dipolar dissociation), and DI (dissociative ionization). DD dominates at higher electron energies (~950 eV), with desorption yields dependent on film thickness (0.5–12 ML) .

Stability and Reactivity
- Thermal Stability : Sulfonyl and sulfonamide derivatives () are typically more stable than sulfoxides due to higher oxidation states. Sulfinyl compounds may undergo redox reactions (e.g., oxidation to sulfonyl).
- Reactivity Trends :
- Sulfinyl : Prone to nucleophilic attack at sulfur due to partial positive charge.
- Sulfonyl : Less reactive toward nucleophiles but susceptible to strong reducing agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

